Scientific Field: Biochemistry, Virology
Summary of the Application: The compound “8H-indeno[1,2-d][1,3]thiazol-2-amine” has been synthesized and evaluated for its biochemical activities against SARS-CoV-2 3CL protease.
Methods of Application: A series of 8H-indeno[1,2-d][1,3]thiazol-2-amine derivatives were synthesized and their biochemical activities were evaluated against SARS-CoV-2 3CL protease. Molecular docking of 7a against 3CL protease was performed to rationalize the binding mode.
Results or Outcomes: The study found that the compound 7a, a derivative of 8H-indeno[1,2-d][1,3]thiazol-2-amine, displayed inhibitory activity against SARS-CoV-2 3CL protease with an IC50 of 1.28 ± 0.17 μM.
Scientific Field: Biochemistry, Drug Design
Summary of the Application: A series of tricyclic 8H-indeno[1,2-d][1,3]thiazoles was designed and synthesized with the aim of improving metabolic stability and enhancing FBPase inhibitory activity.
Methods of Application: The compounds were designed and synthesized using structure-based drug design.
Scientific Field: Pharmacology, Medicinal Chemistry
Summary of the Application: Thiazoles, including 8H-indeno[1,2-d][1,3]thiazol-2-amine and its derivatives, have been found to exhibit a wide range of biological activities.
Methods of Application: The compounds are synthesized and their biological activities are evaluated using various in vitro and in vivo assays.
8H-indeno[1,2-d][1,3]thiazol-2-amine is a heterocyclic compound characterized by its unique bicyclic structure, which includes an indene moiety fused with a thiazole ring. The chemical formula for this compound is , and it has a molecular weight of approximately 188.25 g/mol. The compound features a nitrogen atom in the thiazole ring and an amino group at the second position, which contributes to its biological activity and potential applications in medicinal chemistry.
The reactivity of 8H-indeno[1,2-d][1,3]thiazol-2-amine is notable in various chemical transformations. It can undergo nucleophilic substitution reactions due to the presence of the amino group. Additionally, it has been synthesized through reactions involving thiourea and various bromo derivatives of indanones, leading to the formation of various N-substituted derivatives that exhibit different biological activities .
Research indicates that 8H-indeno[1,2-d][1,3]thiazol-2-amine and its derivatives exhibit significant biological activities, particularly in anti-ulcer and anti-inflammatory properties. Studies have shown that certain derivatives demonstrate potent inhibitory effects on gastric acid secretion in animal models, making them potential candidates for treating gastric ulcers . The structure-activity relationship suggests that modifications to the amino group can enhance efficacy against ethanol-induced gastric ulcers .
The synthesis of 8H-indeno[1,2-d][1,3]thiazol-2-amine typically involves:
These methods highlight the versatility in modifying the compound for desired biological properties.
8H-indeno[1,2-d][1,3]thiazol-2-amine has potential applications in:
Interaction studies involving 8H-indeno[1,2-d][1,3]thiazol-2-amine focus on its binding affinity with biological targets relevant to its therapeutic effects. These studies often assess how modifications to the molecule influence its interaction with enzymes or receptors involved in gastric acid secretion and ulcer formation.
Several compounds share structural similarities with 8H-indeno[1,2-d][1,3]thiazol-2-amine. Here are some notable examples:
Compound Name | Structure Type | Key Features |
---|---|---|
7-Amino-4-methylcoumarin | Coumarin derivative | Exhibits fluorescence; used in biological assays. |
Thiazole derivatives | Thiazole ring | Broad biological activity; used as pharmaceuticals. |
Indole derivatives | Indole ring | Known for diverse pharmacological properties. |
Uniqueness: The distinct combination of indene and thiazole rings in 8H-indeno[1,2-d][1,3]thiazol-2-amine provides unique electronic properties and biological activities not typically found in other similar compounds. Its specific anti-ulcer activity further distinguishes it from other heterocycles.